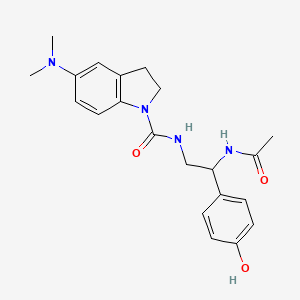
N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide” is a complex organic compound that features a combination of functional groups, including an acetamido group, a hydroxyphenyl group, and an indoline carboxamide structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide” would likely involve multiple steps, including:
Formation of the acetamido group: This could be achieved by reacting an amine with acetic anhydride or acetyl chloride.
Introduction of the hydroxyphenyl group: This might involve a Friedel-Crafts acylation reaction.
Construction of the indoline ring: This could be synthesized through a Fischer indole synthesis.
Final coupling: The final step would involve coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyphenyl group could undergo oxidation to form quinones.
Reduction: The nitro group (if present) could be reduced to an amine.
Substitution: The acetamido group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) could be used.
Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted amides or other derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel compounds: The compound could be used as an intermediate in the synthesis of other complex molecules.
Biology
Biological assays: It could be used in assays to study its biological activity and potential therapeutic effects.
Medicine
Drug development: The compound could be investigated for its potential as a pharmaceutical agent.
Industry
Material science: It could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, compounds like this could interact with enzymes, receptors, or other proteins, leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide: could be compared with other indoline derivatives or compounds with similar functional groups.
Uniqueness
Structural uniqueness: The combination of functional groups in this compound may confer unique biological activities or chemical reactivity.
Biological activity: It may have unique interactions with biological targets compared to similar compounds.
Propriétés
Formule moléculaire |
C21H26N4O3 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
N-[2-acetamido-2-(4-hydroxyphenyl)ethyl]-5-(dimethylamino)-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C21H26N4O3/c1-14(26)23-19(15-4-7-18(27)8-5-15)13-22-21(28)25-11-10-16-12-17(24(2)3)6-9-20(16)25/h4-9,12,19,27H,10-11,13H2,1-3H3,(H,22,28)(H,23,26) |
Clé InChI |
ZJEDYQVFQVQULD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CNC(=O)N1CCC2=C1C=CC(=C2)N(C)C)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10R,13S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14799337.png)
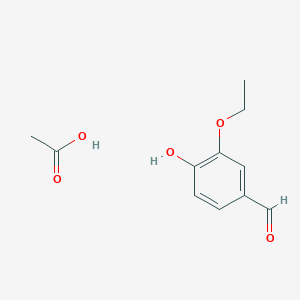
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14799350.png)

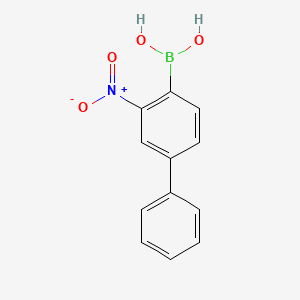
![N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide](/img/structure/B14799389.png)

![[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B14799394.png)
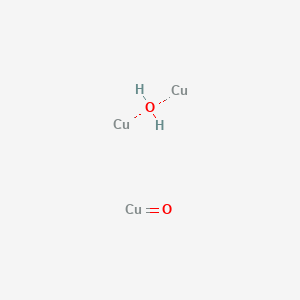

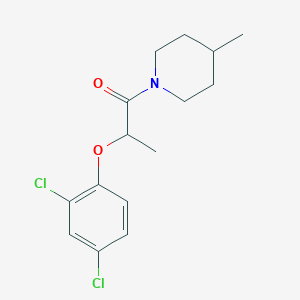
![Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium](/img/structure/B14799425.png)
![N-(2-methylsulfonothioyloxyethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14799433.png)
![2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B14799434.png)
